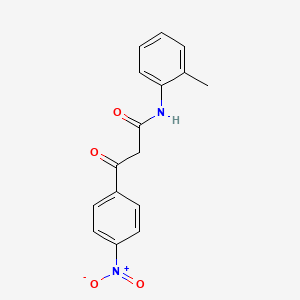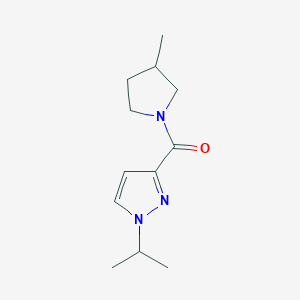
N-(2-methoxyethylsulfonyl)-4-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethylsulfonyl)-4-methyl-3-nitrobenzamide is an organic compound with a complex structure that includes a benzamide core substituted with a methoxyethylsulfonyl group and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethylsulfonyl)-4-methyl-3-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 4-methylbenzoic acid to introduce the nitro group. This is followed by the sulfonylation of the resulting nitro compound with 2-methoxyethanesulfonyl chloride under basic conditions to form the sulfonylated intermediate. Finally, the intermediate undergoes amidation with ammonia or an amine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methoxyethylsulfonyl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.
Substitution: The methoxyethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: Formation of N-(2-methoxyethylsulfonyl)-4-methyl-3-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of N-(2-methoxyethylsulfonyl)-4-carboxy-3-nitrobenzamide.
Aplicaciones Científicas De Investigación
N-(2-methoxyethylsulfonyl)-4-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyethylsulfonyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonyl group may also play a role in modulating the compound’s activity by influencing its solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-methoxyethylsulfonyl)-4-methyl-3-aminobenzamide: Similar structure but with an amine group instead of a nitro group.
N-(2-methoxyethylsulfonyl)-4-carboxy-3-nitrobenzamide: Similar structure but with a carboxylic acid group instead of a methyl group.
Uniqueness
N-(2-methoxyethylsulfonyl)-4-methyl-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propiedades
IUPAC Name |
N-(2-methoxyethylsulfonyl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S/c1-8-3-4-9(7-10(8)13(15)16)11(14)12-20(17,18)6-5-19-2/h3-4,7H,5-6H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNWBOFBHNQAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NS(=O)(=O)CCOC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(prop-2-yn-1-yl)-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]methyl}piperidine-2-carboxamide](/img/structure/B7598895.png)
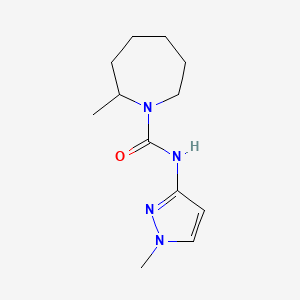
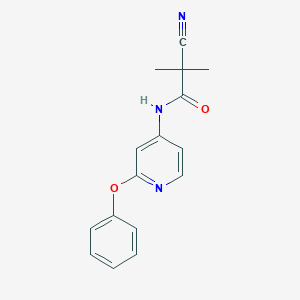
![N-cyclohexyl-3-(3-oxo-2-propyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)propanamide](/img/structure/B7598906.png)
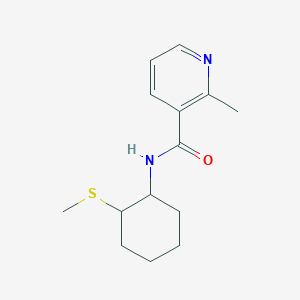
![[5-Chloro-2-(dimethylamino)phenyl]urea](/img/structure/B7598919.png)
![N-(2-cyanobutan-2-yl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide](/img/structure/B7598929.png)
![1-N-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]-3-methoxy-2-methylpropane-1,2-diamine](/img/structure/B7598935.png)
![2-[3-(2,5-Dihydropyrrol-1-yl)pyrrolidin-1-yl]-1,3-benzothiazole](/img/structure/B7598937.png)
![3-[(5,6-Dimethyl-2-pyridin-3-ylpyrimidin-4-yl)amino]butan-1-ol](/img/structure/B7598939.png)
